
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
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Overview
Description
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: is an organic compound that belongs to the class of boronic esters. It is characterized by the presence of a cyano group, a methyl ester group, and a boronic ester group. This compound is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of an aryl halide with bis(pinacolato)diboron. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl₂ in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized conditions to ensure high yield and purity. The reaction mixture is typically purified using techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
Bases: (e.g., potassium carbonate, sodium hydroxide)
Solvents: (e.g., DMF, toluene, ethanol)
Major Products:
Biaryls: and from Suzuki-Miyaura cross-coupling
Phenols: from oxidation
Carboxylic acids: from hydrolysis
Scientific Research Applications
Chemistry: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds. It is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of biologically active molecules. It serves as a building block for the development of drugs targeting specific enzymes or receptors .
Industry: In the chemical industry, it is used in the production of advanced materials, including polymers and electronic components. Its ability to undergo cross-coupling reactions makes it valuable in the synthesis of complex organic molecules .
Mechanism of Action
The mechanism by which Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects is primarily through its participation in cross-coupling reactions. The boronic ester group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form new carbon-carbon bonds. This process involves the formation of a palladium complex, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
- Phenylboronic acid pinacol ester
- Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
- 1-Methylpyrazole-4-boronic acid pinacol ester
Uniqueness: Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to the presence of both a cyano group and a boronic ester group, which allows it to participate in a wider range of chemical reactions compared to other boronic esters. Its cyano group can also serve as a handle for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
Methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a synthetic organic compound with a molecular formula of C15H18BNO4 and a molecular weight of approximately 287.12 g/mol. This compound features a cyano group and a boron-containing dioxaborolane moiety, which are significant for its chemical reactivity and biological applications.
Synthesis
The synthesis of this compound can be achieved through various methodologies that emphasize its versatility in synthetic chemistry. The presence of the boron-containing dioxaborolane moiety allows for unique reactivity patterns that can be exploited in medicinal chemistry and materials science.
The biological activity of this compound is largely attributed to its ability to interact with biological macromolecules. The cyano group may facilitate interactions with nucleophilic sites in proteins or nucleic acids, potentially leading to inhibition of key biological pathways.
Case Studies and Research Findings
Recent studies have explored the anticancer properties of compounds structurally related to this compound. For instance:
- Antiproliferative Activity : A study indicated that related compounds exhibited significant antiproliferative effects against various cancer cell lines. Notably, one derivative showed an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer (TNBC) cell line while displaying minimal effects on non-cancerous cells like MCF10A .
- Selectivity Index : Another investigation highlighted that certain analogs had a selectivity index indicating a preferential effect on cancer cells over normal cells. This selectivity is crucial for minimizing side effects in therapeutic applications .
- In Vivo Efficacy : In vivo studies demonstrated that specific derivatives could inhibit lung metastasis in TNBC models more effectively than established treatments like TAE226. The pharmacodynamics were assessed using BALB/c nude mouse models inoculated with cancer cells .
Comparative Biological Activity
The following table summarizes the biological activity of this compound and related compounds:
Compound Name | IC50 (μM) | Cancer Cell Line | Selectivity Index |
---|---|---|---|
This compound | TBD | TBD | TBD |
Related Compound A | 0.126 | MDA-MB-231 | High |
Related Compound B | 17.02 | MCF7 | Moderate |
Note: TBD indicates that specific data for this compound is not yet available.
Properties
Molecular Formula |
C15H18BNO4 |
---|---|
Molecular Weight |
287.12 g/mol |
IUPAC Name |
methyl 2-cyano-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |
InChI |
InChI=1S/C15H18BNO4/c1-14(2)15(3,4)21-16(20-14)11-7-6-10(9-17)12(8-11)13(18)19-5/h6-8H,1-5H3 |
InChI Key |
FGDQSDIDZNPVBY-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C#N)C(=O)OC |
Origin of Product |
United States |
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